molecular formula C15H22N2O4 B1602688 N,N-Di-Boc-2-aminopyridine CAS No. 870703-63-2

N,N-Di-Boc-2-aminopyridine

Cat. No.: B1602688
CAS No.: 870703-63-2
M. Wt: 294.35 g/mol
InChI Key: QLOPVAOGSSBUEH-UHFFFAOYSA-N
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Description

N,N-Di-Boc-2-aminopyridine, also known as 2-(N,N-Bis(tert-butoxycarbonyl)amino)pyridine, is a chemical compound characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of 2-aminopyridine. This compound is widely used in organic synthesis, particularly in the protection of amino groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-Boc-2-aminopyridine typically involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

2-aminopyridine+2Boc2OThis compound\text{2-aminopyridine} + 2 \text{Boc2O} \rightarrow \text{this compound} 2-aminopyridine+2Boc2O→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Di-Boc-2-aminopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Hydrolysis: The Boc protecting groups can be hydrolyzed to yield 2-aminopyridine.

    Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is commonly used for Boc deprotection.

    Bases: Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) is used to facilitate the initial Boc protection reaction.

    Solvents: Dichloromethane (DCM) and acetonitrile (MeCN) are frequently used solvents.

Major Products Formed:

    2-Aminopyridine: Formed upon complete deprotection of Boc groups.

    Amides: Formed through amidation reactions with carboxylic acids or acid chlorides.

Scientific Research Applications

N,N-Di-Boc-2-aminopyridine is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a protecting group for amino functionalities in multi-step synthetic processes.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Used in the synthesis of biologically active molecules for research in drug discovery and development.

Mechanism of Action

The primary function of N,N-Di-Boc-2-aminopyridine is to protect the amino group during chemical reactions. The Boc groups provide steric hindrance and stability, preventing unwanted side reactions. The deprotection mechanism involves the cleavage of the Boc groups under acidic conditions, releasing the free amino group for further reactions.

Comparison with Similar Compounds

    N-Boc-2-aminopyridine: Contains a single Boc protecting group.

    N,N-Di-Cbz-2-aminopyridine: Contains two benzyloxycarbonyl (Cbz) protecting groups.

    N-Fmoc-2-aminopyridine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Comparison:

    Stability: N,N-Di-Boc-2-aminopyridine is more stable under basic conditions compared to N-Fmoc-2-aminopyridine.

    Deprotection: Boc groups can be removed under milder acidic conditions compared to Cbz groups, which require stronger acids.

    Applications: this compound is preferred in peptide synthesis due to its compatibility with various reaction conditions and ease of deprotection.

This compound stands out for its versatility and stability, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-9-7-8-10-16-11)13(19)21-15(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOPVAOGSSBUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584743
Record name Di-tert-butyl pyridin-2-yl-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-63-2
Record name 1,3-Bis(1,1-dimethylethyl) 2-(2-pyridinyl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl pyridin-2-yl-2-imidodicarbonate
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URL https://comptox.epa.gov/dashboard/DTXSID90584743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Di-Boc-2-aminopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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